1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
Brand Name:
Vulcanchem
CAS No.:
144490-03-9
VCID:
VC21068711
InChI:
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1
SMILES:
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C13H18O9
Molecular Weight:
318.28 g/mol
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose
CAS No.: 144490-03-9
Cat. No.: VC21068711
Molecular Formula: C13H18O9
Molecular Weight: 318.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144490-03-9 |
|---|---|
| Molecular Formula | C13H18O9 |
| Molecular Weight | 318.28 g/mol |
| IUPAC Name | [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1 |
| Standard InChI Key | IHNHAHWGVLXCCI-CYDGBPFRSA-N |
| Isomeric SMILES | CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator